molecular formula C₄₀H₅₉N₅O₈ B1160940 Carfilzomib (2S,4S)-Diol

Carfilzomib (2S,4S)-Diol

Cat. No.: B1160940
M. Wt: 737.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carfilzomib (2S,4S)-Diol is a primary metabolite of carfilzomib, a second-generation proteasome inhibitor used in cancer research. Carfilzomib itself is an antineoplastic agent that irreversibly and selectively binds to the N-terminal threonine-containing active sites of the 20S proteasome, the core particle within the 26S proteasome . Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the proteasome (β5 and β5i subunits), which disrupts regulated protein degradation in cells . This inhibition leads to the accumulation of unwanted proteins, inducing cell cycle arrest and apoptosis (programmed cell death) in target cells . Research indicates that carfilzomib is rapidly and extensively metabolized, with peptidase cleavage and epoxide hydrolysis identified as the main metabolic pathways . The (2S,4S)-Diol metabolite is a product of this epoxide hydrolysis, forming as the epoxide ring of the parent drug is opened. Consequently, this diol metabolite is a critical compound for investigating the pharmacokinetics, metabolic fate, and clearance mechanisms of carfilzomib. Studying this compound provides researchers with valuable insights for understanding the drug's in vivo behavior, potential off-target effects, and the biological pathways involved in its disposition.

Properties

Molecular Formula

C₄₀H₅₉N₅O₈

Molecular Weight

737.93

Synonyms

(S,Z)-N-((S)-1-(((S)-1-(((2S,4S)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-(2-morpholinoacetamido)-5-vinylhept-5-enamide; 

Origin of Product

United States

Biotransformation Pathways Generating Carfilzomib Diols

Enzymatic Hydrolysis of the Epoxide Ring in Carfilzomib (B1684676) to Form Diols

A primary metabolic pathway for carfilzomib involves the hydrolytic opening of its reactive epoxide ring to form the corresponding (2S,4S)-diol. nih.govmdpi.com This biotransformation effectively inactivates the molecule, as the epoxide moiety is crucial for its irreversible binding to the proteasome. nih.gov The resulting diol metabolite is one of the main inactive hydrolysis products found in plasma and urine. mdpi.com

The enzymatic conversion of the epoxide in carfilzomib to its diol is mediated by a class of enzymes known as epoxide hydrolases. mdpi.comresearchgate.net These enzymes are ubiquitously expressed and play a key role in the detoxification of xenobiotics containing an epoxide group. mdpi.com In vitro studies utilizing recombinant enzymes and selective inhibitors have successfully identified the specific epoxide hydrolase isoform responsible for carfilzomib metabolism. researchgate.netsemanticscholar.org

Research has demonstrated that microsomal epoxide hydrolase (mEH), encoded by the EPHX1 gene, is the primary enzyme responsible for the formation of the carfilzomib diol. researchgate.netsemanticscholar.org Conversely, soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, does not appear to play a significant role in this metabolic conversion. researchgate.netnih.gov The localization of mEH, predominantly in the endoplasmic reticulum, suggests that this biotransformation can occur in various tissues throughout the body. mdpi.com

The hydrolytic cleavage of the epoxide ring by mEH is a well-characterized enzymatic reaction. The mechanism involves the nucleophilic attack of a water molecule on one of the epoxide's carbon atoms, facilitated by key amino acid residues within the enzyme's active site. This process leads to the opening of the three-membered ring and the formation of a vicinal diol. This enzymatic hydrolysis results in the formation of the inactive diol metabolite M16. mdpi.com The high efficiency of this metabolic pathway contributes to the short systemic half-life of carfilzomib. researchgate.netnih.gov

Peptidase Cleavage of Carfilzomib Leading to Diol-Containing Fragments

In addition to epoxide hydrolysis, carfilzomib is extensively metabolized through peptidase cleavage. researchgate.netdoi.orgnih.gov This pathway involves the hydrolysis of the peptide bonds within the carfilzomib molecule, leading to the formation of smaller peptide fragments. nih.govashpublications.org These peptide fragment metabolites, along with the carfilzomib diol, are the predominant metabolites observed in vivo. mdpi.com

The tetrapeptide structure of carfilzomib presents several potential sites for proteolytic cleavage. In vivo and in vitro studies have identified two major peptide fragment metabolites, designated as M14 and M15. mdpi.comsemanticscholar.org The formation of these fragments indicates that cleavage occurs at specific amide bonds within the molecule's backbone. It is important to note that these peptide fragments can be derived from either the parent carfilzomib molecule or from the already-formed diol metabolite (M16), suggesting a multi-step metabolic cascade. mdpi.com

The clearance of carfilzomib is largely mediated by extrahepatic mechanisms, with peptidases present in plasma and various tissues playing a crucial role. doi.orgashpublications.org In vitro studies have shown that carfilzomib is rapidly metabolized in rat blood and tissue homogenates from the liver, lungs, and kidneys, pointing to the widespread presence of these proteolytic enzymes. ashpublications.org While the significant contribution of peptidases to carfilzomib metabolism is well-established, the specific classes or individual peptidases responsible for the cleavage have not been extensively detailed in the available literature.

Comparative Biotransformation Studies in In Vitro Systems

The metabolism of carfilzomib has been investigated in various in vitro systems to elucidate the primary pathways of its biotransformation. These studies have been instrumental in understanding the roles of different enzymes and metabolic systems in the drug's clearance.

In incubations with human hepatocytes, the formation of the carfilzomib diol (M16) was identified as the most abundant metabolic pathway. doi.org This finding underscores the importance of epoxide hydrolysis in the hepatic metabolism of carfilzomib. The rate of carfilzomib metabolism in human hepatocytes was not significantly affected by the addition of inhibitors for major cytochrome P450 enzymes, further confirming that CYP-mediated metabolism is a minor pathway. doi.org

Conversely, studies using human liver microsomes in the presence of NADPH showed a predominance of P450-mediated metabolic pathways. doi.org This discrepancy highlights the differences in the metabolic capabilities of these in vitro systems and suggests that hepatocytes provide a more predictive model for in vivo metabolism of carfilzomib. doi.org Furthermore, rapid metabolism of carfilzomib was observed in incubations with rat blood and tissue homogenates from the lung, heart, and kidney, indicating that both peptidase cleavage and epoxide hydrolysis occur extensively in extrahepatic tissues. doi.orgashpublications.org

Table 1: Summary of Carfilzomib Biotransformation Findings

Parameter Finding References
Primary Metabolic Pathways Peptidase cleavage and epoxide hydrolysis researchgate.netdoi.orgnih.govnih.govashpublications.org
Major Metabolites Carfilzomib diol (M16), Peptide fragments (M14, M15) doi.orgmdpi.comsemanticscholar.org
Enzyme for Diol Formation Microsomal epoxide hydrolase (mEH) researchgate.netsemanticscholar.org
Role of CYP450 Minor researchgate.netdoi.orgnih.gov
Primary Site of Metabolism Extrahepatic researchgate.netdoi.orgnih.gov
Dominant Metabolite in Hepatocytes Carfilzomib diol (M16) doi.org

Cellular and Subcellular Fraction Assays for Metabolite Formation

To elucidate the mechanisms behind the formation of Carfilzomib diols, researchers have employed various in vitro systems, including cellular and subcellular fraction assays. These studies have been crucial in identifying the enzymes and tissues involved in the metabolic process.

Subcellular fraction assays, particularly using human liver microsomes, have also been employed. nih.govdoi.org While CYP450-mediated pathways can be predominant in liver microsome incubations under certain conditions (e.g., presence of NADPH), studies specifically point to the critical role of microsomal epoxide hydrolase (mEH) in the degradation of Carfilzomib. researchgate.netsemanticscholar.orgnih.gov This suggests that while microsomes are a key subcellular location for this metabolism, the primary enzymatic driver is mEH rather than the CYP450 system. nih.gov

Preclinical studies in rats have further expanded these findings by using tissue homogenates from the lung, kidney, and liver, as well as blood. ashpublications.org These assays demonstrated that Carfilzomib is rapidly metabolized in various tissues outside the liver, confirming that extrahepatic metabolism is a key feature of its clearance. nih.govashpublications.org In these diverse tissue preparations, the diol and peptide fragments were consistently identified as the most abundant metabolites. ashpublications.org

Table 1: Summary of Findings from Cellular and Subcellular Assays on Carfilzomib Diol Formation

Assay System Key Findings Reference
Human Hepatocytes The diol (M16) is the most abundant metabolite. doi.org
Human Liver Microsomes Showed direct inhibition of CYP3A but confirmed that P450-mediated metabolism is a minor pathway for clearance. nih.govdoi.org Epoxide hydrolase activity is predominant. semanticscholar.orgnih.gov nih.govdoi.orgsemanticscholar.orgnih.gov
Rat Tissue Homogenates (Lung, Kidney, Liver) Demonstrated rapid metabolism, indicating significant extrahepatic clearance. ashpublications.org

Evaluation of Diol Formation under Different Physiological Conditions

The formation of Carfilzomib diol appears to be a robust and consistent metabolic pathway under various physiological conditions, primarily due to the nature of the enzymes involved. The metabolism is largely driven by peptidases and epoxide hydrolases, which are widely distributed throughout the body. doi.orgashpublications.org

Studies on the chemical stability of Carfilzomib have shown that the compound is sensitive to hydrolytic degradation, especially in aqueous solutions. humanjournals.com Degradation studies performed under various pH conditions revealed that at a neutral to slightly basic pH of 7-8, the major degradation products included the S,R and R,R diols, which result from epoxide hydrolysis. researchgate.net This suggests that normal physiological pH would be conducive to the formation of the diol metabolite. The inherent instability of the epoxide group in an aqueous environment contributes to this transformation. humanjournals.com

Table 2: Factors Influencing Carfilzomib Diol Formation

Condition/Factor Effect on Diol Formation Rationale Reference
CYP450 Inhibitors/Inducers Unlikely to have a significant effect. Metabolism is not primarily mediated by the CYP450 enzyme system. doi.orgresearchgate.net
Hepatic Impairment No apparent alteration in exposure to Carfilzomib. Clearance is largely extrahepatic. semanticscholar.org

Stereochemical Characterization and Structural Elucidation of Carfilzomib 2s,4s Diol and Its Stereoisomers

Advanced Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods are indispensable for distinguishing between stereoisomers. These techniques probe the molecule in different ways, providing complementary information that, when pieced together, reveals a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For Carfilzomib (B1684676) diol stereoisomers, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom. scispace.com

Diastereomers, having different spatial arrangements, will exhibit distinct chemical shifts and coupling constants, particularly for nuclei near the chiral centers. For instance, the protons at C2 and C4, and the adjacent methyl groups, would be expected to have unique NMR signatures for each diastereomer due to their different magnetic environments. Nuclear Overhauser Effect (NOE) experiments can be particularly insightful, as they reveal through-space proximity between protons, helping to deduce the relative configuration of the stereocenters.

Table 1: Illustrative ¹H NMR Chemical Shift Data for Key Protons in Carfilzomib Diol Diastereomers This table presents hypothetical data to illustrate the expected differences in chemical shifts that would be used for stereoisomer differentiation.

Proton(2S,4S)-Diol (ppm)(2R,4S)-Diol (ppm)Difference (Δδ)
H-23.583.650.07
H-44.124.050.07
C2-CH₃1.251.320.07
H-5a2.452.510.06
H-5b2.602.680.08

Chiral chromatography is the cornerstone for separating and quantifying stereoisomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times. gcms.cz

For Carfilzomib diol, High-Performance Liquid Chromatography (HPLC) with a suitable chiral column (e.g., cyclodextrin- or polysaccharide-based CSPs) is the method of choice. sigmaaldrich.com The separation allows for the determination of the enantiomeric excess (ee) and diastereomeric excess (de) of a sample. The method must be optimized by screening different chiral columns and mobile phase compositions to achieve baseline separation of all four stereoisomers. Gas Chromatography (GC) can also be used, often requiring derivatization of the diol to increase its volatility. gcms.cz

Table 2: Representative Chiral HPLC Separation Data for Carfilzomib Diol Stereoisomers This table provides example data illustrating the separation of stereoisomers by chiral HPLC.

StereoisomerRetention Time (min)Resolution (Rs)
(2R,4S)-Diol12.5-
(2S,4R)-Diol14.22.1
(2R,4R)-Diol16.82.8
(2S,4S)-Diol18.51.9

Mass Spectrometry (MS) is used to confirm the molecular weight and elemental composition of the Carfilzomib diol isomers. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, confirming the molecular formula C₄₀H₅₉N₅O₈. scispace.com

While mass spectrometry itself does not typically differentiate between stereoisomers, tandem mass spectrometry (MS/MS) can sometimes provide clues. In MS/MS, the parent ion is isolated and fragmented. Although the fragmentation patterns of enantiomers are identical, those of diastereomers can sometimes show differences in the relative abundances of fragment ions due to stereochemical influences on fragmentation pathways. This information is primarily used to confirm the core structure and connectivity of the molecule.

Table 3: Expected High-Resolution Mass Spectrometry Data for Carfilzomib (2S,4S)-Diol

IonCalculated m/zObserved m/z
[M+H]⁺738.4437738.4435
[M+Na]⁺760.4256760.4254
Key Fragment 1593.3807593.3805
Key Fragment 2419.2810419.2808

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including the absolute configuration (R/S) of each chiral center. wikipedia.org The technique requires growing a suitable single crystal of the compound, which can be a significant challenge.

Table 4: Typical Data Obtained from a Single-Crystal X-ray Diffraction Analysis This table lists the type of parameters that would be reported in a crystallographic study.

ParameterDescription
Crystal SystemThe crystal lattice system (e.g., Orthorhombic)
Space GroupThe symmetry group of the crystal (e.g., P2₁2₁2₁)
Unit Cell Dimensionsa, b, c dimensions (Å) and α, β, γ angles (°)
Resolution (Å)A measure of the level of detail in the structure
R-factorAn indicator of the agreement between the crystal model and the experimental data
Flack ParameterA value used to confirm the absolute configuration

Conformational Analysis and Molecular Dynamics Simulation

Understanding the three-dimensional shape, or conformation, of this compound is crucial, as it influences how the molecule interacts with biological targets. The molecule's numerous rotatable bonds give it significant flexibility.

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules. Molecular Dynamics (MD) simulations can model the movement of a molecule over time, providing insights into its preferred shapes in different environments, such as in solution. mdpi.comnih.gov These simulations can identify low-energy, stable conformations and the energetic barriers between them.

In the solid state, the conformation is fixed within the crystal lattice, as determined by X-ray crystallography. However, in solution, the molecule is dynamic and exists as an equilibrium of multiple conformers. NMR-derived constraints, such as NOEs and coupling constants, can be used in conjunction with computational modeling to build a more accurate picture of the predominant conformations present in a solution environment. This analysis helps to understand how the molecule might present itself to its biological partners.

Table 5: Illustrative Output from a Molecular Dynamics Simulation of this compound This table shows the kind of data that can be extracted from conformational analysis studies.

ParameterDescriptionFinding
Potential EnergyThe total energy of the molecule in a given conformationIdentifies low-energy (stable) conformers
RMSD (Root Mean Square Deviation)A measure of the average distance between atoms of superimposed conformationsIndicates the stability and flexibility of the molecular structure over time
Dihedral Angle DistributionThe probability of finding a specific rotatable bond at a certain angleReveals the preferred torsion angles and rotational freedom of key bonds
Radial Distribution FunctionDescribes how the density of a solvent (e.g., water) varies as a function of distance from the moleculeProvides insight into solvent interactions and accessibility

Dynamics of Diol Structural Elements

The conformational flexibility of the diol side chain is primarily dictated by the rotational barriers around the C-C and C-O bonds. These rotations determine the spatial orientation of the hydroxyl groups and the adjacent alkyl substituents, influencing the potential for intramolecular hydrogen bonding and steric interactions. While specific experimental data on the rotational energy barriers for the diol in this compound is not extensively available in the public domain, insights can be drawn from computational modeling and spectroscopic studies of analogous acyclic diols and peptidomimetics.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), serves as a powerful tool for elucidating the conformational preferences of flexible molecules in solution. These experiments can provide information about through-space proximities between protons, which can be translated into distance restraints to build a model of the predominant solution-state conformation. For the diol structural elements, NOESY and ROESY data would be instrumental in determining the relative orientations of the protons on the chiral centers and the adjacent methylene (B1212753) and methyl groups.

Molecular dynamics (MD) simulations offer a complementary computational approach to explore the conformational space of the diol side chain. By simulating the movement of atoms over time, MD can provide a detailed picture of the accessible conformations and the transitions between them. Such simulations can help to identify the most stable low-energy conformers and to estimate the energetic barriers to rotation around key dihedral angles.

The interplay between the stereochemistry at the C2 and C4 positions of the diol significantly influences its dynamic behavior. For instance, the relative orientation of the hydroxyl and methyl groups in the (2S,4S) diastereomer will lead to a different set of stable conformations compared to the (2R,4S), (2S,4R), or (2R,4R) stereoisomers due to altered steric and electronic interactions.

A comprehensive analysis of the dynamics of the diol structural elements would involve the integration of experimental NMR data with theoretical calculations from molecular mechanics and quantum mechanics. This combined approach would allow for the construction of a detailed model of the conformational landscape, providing valuable insights into the structural dynamics that are fundamental to the molecule's properties.

Role of Carfilzomib Diols in Structure Activity Relationship Sar Studies of Proteasome Inhibitors Pre Clinical/molecular Focus

Investigation of Diol Derivatives in Ligand-Target Binding (pre-clinical)

The conversion of the epoxide in Carfilzomib (B1684676) to a diol fundamentally alters its interaction with the proteasome at a molecular level. Pre-clinical investigations and structural analyses have been pivotal in understanding the diminished binding affinity of the diol derivative.

Binding Interactions with Proteasome Active Sites (molecular level)

The irreversible inhibitory activity of Carfilzomib is predicated on the formation of a stable covalent bond between its epoxyketone moiety and the N-terminal threonine residue (Thr1) of the proteasome's β-subunits, particularly the β5 subunit which harbors the chymotrypsin-like activity. This interaction involves a nucleophilic attack from the hydroxyl group of Thr1 on the epoxide, leading to the formation of a stable morpholino or oxazepane adduct. nih.gov

Influence of Hydroxyl Groups on Molecular Recognition

The introduction of the two hydroxyl groups in the diol metabolite significantly alters the electronic and steric properties of the molecule, influencing its molecular recognition by the proteasome's active site. While hydrogen bonding interactions are critical for the initial binding and positioning of peptide-based inhibitors within the proteasome's substrate-binding channel, the specific orientation and reactivity of the warhead are paramount for inhibition.

The hydroxyl groups of the diol can potentially form hydrogen bonds within the active site. However, these interactions are insufficient to compensate for the loss of the covalent binding capability of the epoxide. The precise stereochemistry of the (2S,4S)-diol, resulting from the hydrolysis of the (R)-epoxide, positions the hydroxyl groups in a manner that does not facilitate the stable, irreversible binding characteristic of the parent drug.

Mechanistic Studies of Diol Function (pre-clinical/molecular)

Pre-clinical studies focusing on the mechanistic aspects of Carfilzomib and its metabolites have consistently highlighted the essentiality of the epoxyketone for proteasome inhibition.

Comparison of Inhibitory Activity of Diol Analogs versus Parent Compound (pre-clinical)

Direct comparative studies of the inhibitory activity of Carfilzomib and its (2S,4S)-diol metabolite are limited in publicly available literature, largely because the diol is widely accepted as an inactive metabolite. However, data from various pre-clinical evaluations of Carfilzomib consistently demonstrate its potent, low-nanomolar efficacy in inhibiting the chymotrypsin-like activity of the proteasome. nih.govfrontiersin.orgnih.gov The rapid metabolism of Carfilzomib to its diol form is a key factor in its pharmacokinetic profile, leading to a short plasma half-life. nih.gov The lack of significant biological activity of the diol metabolite underscores the critical role of the intact epoxide.

CompoundTargetIC50 (nM)Activity Status
CarfilzomibProteasome (Chymotrypsin-like)21.8 ± 7.4 researchgate.netActive
Carfilzomib (2S,4S)-DiolProteasome (Chymotrypsin-like)Not reported (considered inactive)Inactive

Role of Diol Functionality in Irreversible Binding Mechanisms

The irreversible binding of Carfilzomib is a hallmark of its mechanism of action and is entirely dependent on the epoxyketone warhead. The reaction with the N-terminal threonine of the proteasome's active site proceeds through a two-step mechanism: an initial, reversible binding of the inhibitor to the active site, followed by an irreversible covalent bond formation. nih.gov

The diol functionality, being the product of the hydrolysis of the epoxide, represents the "disarmed" state of the warhead. The opening of the epoxide ring to form the diol eliminates the electrophilic carbon atoms that are susceptible to nucleophilic attack by the catalytic threonine residue. Consequently, the diol derivative is incapable of participating in the irreversible binding mechanism that is central to the therapeutic effect of Carfilzomib.

Computational and Theoretical Investigations of Carfilzomib Diols

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are instrumental in predicting how a ligand, such as the Carfilzomib (B1684676) diol, might interact with its biological target, in this case, the proteasome. These studies provide insights into the binding affinity and specificity, which are critical determinants of a compound's biological activity.

Scoring Functions for Assessing Interaction Strengths

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. nih.gov A higher score generally indicates a more favorable binding interaction. There are several classes of scoring functions, each with its own strengths and limitations.

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical Scoring Functions: These are regression-based functions that use a set of weighted energy terms to predict binding affinity. The weights are derived from experimental data of known protein-ligand complexes.

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of experimentally determined protein-ligand structures and are based on the frequency of atomic interactions.

In the context of the Carfilzomib (2S,4S)-diol, a comparative docking study against the parent compound would be expected to yield significantly lower (less favorable) scores for the diol. This is because all major scoring functions would penalize the loss of the covalent interaction potential, which is the dominant contributor to the high affinity of Carfilzomib for the proteasome. The remaining non-covalent interactions of the diol would result in a binding energy that is orders of magnitude lower.

Scoring Function TypeKey ParametersPredicted Outcome for Carfilzomib Diol vs. Carfilzomib
Force-Field-Basedvan der Waals, Electrostatics, Torsional StrainSignificantly lower binding energy for the diol due to the absence of covalent interaction terms.
EmpiricalHydrogen Bonds, Ionic Interactions, Hydrophobic Effects, Rotational EntropyLower affinity score for the diol, reflecting weaker non-covalent interactions compared to the irreversible binding of the parent drug.
Knowledge-BasedStatistical Potentials of Pairwise Atomic ContactsLess favorable score for the diol, as the critical interactions leading to covalent modification are absent.

Quantum Chemical Calculations for Energetics and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. tandfonline.com These methods are particularly useful for studying reaction mechanisms and conformational preferences.

Reaction Mechanism Studies for Diol Formation (e.g., epoxide hydrolysis)

The formation of the this compound occurs through the hydrolysis of the epoxide ring. This reaction can be catalyzed by epoxide hydrolases in the body. Quantum chemical calculations can be employed to model the reaction pathway and determine the activation energies for each step. The hydrolysis can proceed through different mechanisms, and DFT studies can help elucidate the most probable route. researchgate.net

The calculations would involve modeling the reactants (Carfilzomib and water), the transition states, and the final diol product. By calculating the energies of these species, a reaction energy profile can be constructed. This profile would reveal the energy barriers that need to be overcome for the reaction to proceed, providing insights into the reaction kinetics. Such studies can also clarify the role of enzymatic residues in the active site of epoxide hydrolase in catalyzing the ring-opening.

Conformer Analysis and Stability Predictions

The this compound is a flexible molecule with multiple rotatable bonds. As a result, it can exist in numerous conformations. Conformer analysis aims to identify the low-energy (and therefore most stable and populated) conformations of the molecule. Quantum chemical calculations can be used to determine the relative energies of different conformers.

Understanding the preferred conformation of the diol is important as it dictates how the molecule will present itself to other biological molecules, including metabolizing enzymes. The stability of different conformers can be influenced by intramolecular hydrogen bonding and steric effects. A thorough conformational search followed by geometry optimization and energy calculation for each conformer can provide a detailed picture of the conformational landscape of the Carfilzomib diol.

In Silico Prediction of Biotransformation Pathways

In silico tools for metabolism prediction have become increasingly valuable in drug discovery and development for anticipating the metabolic fate of a compound. digitellinc.com These tools use a combination of knowledge-based rules and machine learning algorithms to predict the likely metabolites formed by various enzymatic reactions in the body.

Software such as BioTransformer can predict the products of phase I and phase II metabolism. nih.gov When Carfilzomib is used as the input, these programs would be expected to predict several biotransformation pathways. Based on the known metabolism of Carfilzomib, the primary predicted reactions would include:

Epoxide Hydrolysis: This would be identified as a major pathway, leading to the formation of the this compound.

Peptidase Cleavage: The peptide backbone of Carfilzomib is susceptible to cleavage by peptidases, leading to smaller peptide fragments.

Oxidation: Cytochrome P450 enzymes could potentially oxidize various positions on the molecule, although this is considered a minor pathway for Carfilzomib.

These prediction tools can generate a list of potential metabolites along with the enzymes likely responsible for their formation. This information is invaluable for guiding experimental metabolite identification studies and for understanding potential drug-drug interactions.

Predicted BiotransformationEnzyme ClassResulting Product(s)Predicted Importance
Epoxide HydrolysisEpoxide HydrolaseThis compoundMajor
Peptide CleavagePeptidases/ProteasesPeptide fragmentsMajor
HydroxylationCytochrome P450Oxidized metabolitesMinor

Computational Models for Metabolite Prediction

Computational models play a pivotal role in modern drug discovery and development by enabling the early prediction of a drug's metabolic fate. For Carfilzomib, predicting the formation of its diol metabolites, including the (2S,4S)-diol, is crucial for understanding its clearance and potential for drug-drug interactions. The primary enzyme responsible for this biotransformation is microsomal epoxide hydrolase (mEH). nih.gov

Various in silico approaches can be employed to predict the susceptibility of a compound like Carfilzomib to metabolism by mEH. These models are broadly categorized into ligand-based and structure-based methods.

Ligand-based models rely on the chemical features of known substrates and non-substrates of a particular enzyme. For mEH, these models would be built using a dataset of compounds whose metabolic outcome (i.e., rate of hydrolysis) has been experimentally determined. Machine learning algorithms, such as support vector machines (SVM) or random forests, can then be trained on this data to recognize the structural patterns associated with mEH substrates. These patterns can include descriptors for molecular size, shape, lipophilicity, and the electronic environment of the epoxide ring.

Structure-based models , on the other hand, utilize the three-dimensional structure of the target enzyme. Since a crystal structure for human mEH is not always available, homology modeling is a common technique to generate a reliable 3D model. nih.govnih.gov This involves using the amino acid sequence of human mEH and building a model based on the crystal structures of homologous proteins from other species. nih.govnih.gov Once a model of the enzyme's active site is established, molecular docking simulations can be performed. These simulations predict the preferred binding orientation of a substrate, like Carfilzomib, within the active site. The binding affinity and the proximity of the epoxide ring to key catalytic residues can then be used to predict the likelihood and rate of hydrolysis.

A notable application of such predictive modeling is in the design of new Carfilzomib analogs with altered metabolic stability. For instance, a novel hydroxylated analog of Carfilzomib, CFZ-OH, was synthesized based on the prediction that it would have a lower affinity for mEH. nih.gov This prediction was likely derived from computational models that suggested the hydroxyl group would sterically or electronically disfavor binding to the mEH active site, thereby slowing down the conversion to the corresponding diol.

Below is a table summarizing the types of computational models used for metabolite prediction:

Model TypeDescriptionApplication to Carfilzomib Diol PredictionKey Parameters/Descriptors
Ligand-Based Utilizes properties of known enzyme substrates and non-substrates to build a predictive model.Training a model on known epoxide hydrolase substrates to predict if Carfilzomib's epoxide is a likely site of metabolism.Molecular weight, LogP, topological polar surface area (TPSA), electronic properties of the epoxide.
Structure-Based Employs the 3D structure of the target enzyme to simulate substrate binding.Docking Carfilzomib into a homology model of human microsomal epoxide hydrolase to assess binding affinity and orientation for hydrolysis.Binding energy, distance to catalytic residues (e.g., Asp, His), interaction fingerprints.
Machine Learning Algorithms that learn from data to make predictions. Can be used in both ligand- and structure-based approaches.Developing a classification model (substrate vs. non-substrate) or a regression model (predicting rate of hydrolysis) for mEH.A combination of chemical and structural descriptors.

Simulation of Enzyme-Substrate Interactions for Diol Formation

To gain a deeper understanding of how Carfilzomib is converted to its (2S,4S)-diol, researchers can employ more advanced computational techniques like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods. These simulations provide a dynamic view of the enzyme-substrate interactions and can elucidate the entire catalytic mechanism of diol formation.

Molecular Dynamics (MD) Simulations: Following initial docking studies, MD simulations can be used to explore the stability of the Carfilzomib-mEH complex over time. These simulations model the movements of all atoms in the system, providing insights into conformational changes in both the enzyme and the substrate that may be necessary for catalysis. For the formation of the Carfilzomib diol, MD simulations can reveal how the peptide backbone of Carfilzomib adjusts to fit within the binding pocket of mEH and how the epoxide "warhead" is positioned relative to the catalytic triad (B1167595) of the enzyme. nih.gov

For the hydrolysis of Carfilzomib's epoxide by mEH, a QM/MM simulation could model the nucleophilic attack of an active site aspartate residue on one of the epoxide carbons, leading to the formation of a covalent enzyme-substrate intermediate. The subsequent attack by a water molecule, activated by a histidine residue, on the other epoxide carbon would then lead to the formation of the diol and regeneration of the enzyme. These simulations can provide detailed information about the transition states and energy barriers of the reaction, explaining the stereoselectivity of the hydrolysis that leads to the specific (2S,4S)-diol isomer.

The table below outlines the key steps in the enzymatic hydrolysis of Carfilzomib's epoxide and how they can be investigated using computational simulations:

Catalytic StepDescriptionComputational MethodInsights Gained
1. Substrate Binding Carfilzomib enters and binds to the active site of microsomal epoxide hydrolase.Molecular Docking & MD SimulationsPreferred binding pose, key protein-ligand interactions, stability of the enzyme-substrate complex.
2. Nucleophilic Attack An aspartate residue in the active site attacks one of the epoxide carbons.QM/MM SimulationsTransition state structure and energy barrier for the formation of the covalent intermediate.
3. Water Activation & Attack A histidine residue activates a water molecule, which then attacks the other epoxide carbon.QM/MM SimulationsMechanism of ring-opening and the role of the general base catalyst.
4. Diol Release The this compound product is released from the active site.MD SimulationsConformational changes associated with product release and enzyme regeneration.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of Diol Analogs

While the primary biological activity of Carfilzomib is attributed to its ability to inhibit the proteasome via its epoxyketone warhead, its metabolites, including the diol derivatives, are generally considered inactive as proteasome inhibitors. nih.gov However, understanding the physicochemical and potential off-target biological properties of these diols is still important for a complete toxicological and pharmacokinetic profile. Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches can be applied to predict the properties of a series of Carfilzomib diol analogs.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular physicochemical property. For Carfilzomib diol analogs, a QSAR study could be designed to predict properties such as:

Aqueous solubility: How structural modifications to the peptide backbone or other parts of the molecule affect the solubility of the diol metabolite.

Membrane permeability: Predicting the ability of the diols to cross cell membranes, which could influence their distribution and elimination.

Binding to off-target proteins: Assessing the potential for the diol metabolites to interact with other enzymes or receptors in the body.

Metabolic stability of the diol itself: Predicting if the diol is susceptible to further metabolism.

To conduct a QSAR study, a dataset of Carfilzomib diol analogs with experimentally measured values for the property of interest would be required. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges, dipole moment). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the observed activity or property.

Cheminformatics encompasses a broader range of computational tools for analyzing and organizing chemical data. In the context of Carfilzomib diol analogs, cheminformatics can be used for:

Chemical space analysis: Visualizing the structural diversity of a library of diol analogs to ensure broad coverage of different chemical features.

Similarity searching: Identifying other known compounds (e.g., other drug metabolites) that are structurally similar to the Carfilzomib diols, which might provide clues about their potential biological properties.

Substructure analysis: Identifying specific chemical fragments within the diol analogs that are associated with desirable or undesirable properties.

The table below provides examples of molecular descriptors that could be used in a QSAR study of Carfilzomib diol analogs:

Descriptor ClassExample DescriptorsPredicted Property
Constitutional Molecular Weight, Number of H-bond donors/acceptorsGeneral druglikeness, solubility
Topological Wiener index, Kier & Hall connectivity indicesShape and branching
Geometrical Molecular surface area, Molecular volumeSize and shape, membrane permeability
Physicochemical LogP, Molar refractivity, Polar surface area (PSA)Lipophilicity, permeability, solubility
Electronic Dipole moment, Partial charges on atomsReactivity, binding interactions

While specific QSAR and cheminformatics studies on Carfilzomib diol analogs are not extensively reported in the literature, the principles of these methods are well-established in drug discovery. As more data on Carfilzomib metabolites and their properties become available, these computational approaches will be valuable for building predictive models to guide future research.

Analytical and Quality Control Applications of Carfilzomib Diol Standards

Development and Validation of Analytical Methods for Impurity Profiling

Carfilzomib (B1684676) (2S,4S)-Diol reference standards are instrumental in the development and validation of analytical methods designed for impurity profiling. synzeal.com These methods are essential for separating and quantifying impurities in the active pharmaceutical ingredient (API) and final drug product. Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are performed to understand the degradation pathways and to ensure the analytical method is stability-indicating. researchgate.netscispace.com The diol impurity is a known product of acid-catalyzed hydrolysis. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the predominant technique for the analysis of Carfilzomib and its impurities. researchgate.net Stability-indicating HPLC methods are developed to separate the Carfilzomib peak from all potential degradation products, including the (2S,4S)-Diol, other diastereomers, and process-related impurities. researchgate.net The development of these methods involves optimizing various chromatographic parameters to achieve adequate resolution and sensitivity. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (QTOF) detectors offers enhanced resolution and speed for analyzing the complex impurity profile of Carfilzomib. researchgate.net

Below is a table summarizing typical parameters used in HPLC method development for Carfilzomib analysis:

ParameterDetailsSource(s)
Column YMC-Pack ODS-A (150 mm x 4.6 mm, 3µm), Phenomenex Luna C18 (50 x 2.0 mm, 3µm) researchgate.net
Mobile Phase A mixture of buffers (e.g., pH 5.5 potassium di-hydrogen phosphate) and organic solvents (acetonitrile, methanol). Gradients are often used. researchgate.net
Flow Rate Typically in the range of 0.3 mL/min to 1.0 mL/min. researchgate.net
Detection UV detection at wavelengths around 210-220 nm or Mass Spectrometry (MS). researchgate.net
Validation Methods are validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness. researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its direct application for Carfilzomib (2S,4S)-Diol is not common. Due to its high molecular weight and peptide-like structure, the diol is non-volatile. Analysis via GC would necessitate a derivatization step to convert the non-volatile diol into a more volatile derivative. This process can be complex and may introduce additional impurities.

While the literature does not specify GC methods for Carfilzomib diol derivatives, GC is employed in the broader quality control of Carfilzomib for determining residual solvents in the API, as outlined in pharmacopeial procedures. ijpsonline.com For the primary task of impurity profiling of non-volatile degradation products like the diol, HPLC remains the preferred and more direct method. ijpsonline.comresearchgate.net

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for impurity profiling in pharmaceuticals. nih.govgoogleapis.com It is particularly well-suited for the analysis of charged molecules, peptides, and chiral compounds. researchgate.netnih.gov Although specific applications of CE for the routine analysis of this compound are not widely published, the principles of the technique suggest its high potential utility.

Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates compounds based on their mass-to-charge ratio. nih.gov The hydrolysis of the epoxide ring in Carfilzomib to form the diol results in a structural change that could alter the molecule's electrophoretic mobility, allowing for separation. CE provides orthogonal selectivity to HPLC, meaning it separates compounds based on different physicochemical principles, which is valuable for detecting impurities that might co-elute with the main peak in an HPLC chromatogram. nih.gov Given that Carfilzomib is a tetrapeptide, CE methods developed for peptide analysis, which often use specific buffers and organic modifiers to improve resolution, could be adapted for its impurity profiling. ijpca.orgbio-rad.com

Reference Standard Preparation and Characterization for Pharmaceutical Research

The availability of highly purified and well-characterized this compound is crucial for its use as a reference standard in pharmaceutical research and quality control. synzeal.com These standards are synthesized, isolated, and purified to a high degree, serving as a benchmark against which unknown impurities in production batches can be identified and quantified. lgcstandards.compharmaffiliates.com

The qualification of a reference standard involves rigorous testing to confirm its identity and determine its purity. A comprehensive Certificate of Analysis (COA) is provided by the supplier, detailing the results of these tests. synzeal.com

Identity Confirmation: The structural identity of the this compound standard is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy. scispace.com

Purity Assessment: The purity of the standard is typically determined using a mass balance approach, which accounts for all possible components. synzeal.com

Chromatographic Purity: HPLC is used to determine the area percentage of the main component relative to any other detected impurities.

Water Content: Karl Fischer titration is employed to quantify the amount of water present.

Residual Solvents: GC with headspace analysis is used to determine the content of any remaining organic solvents from the synthesis and purification process.

Inorganic Impurities: The amount of non-combustible inorganic material is determined through methods like sulfated ash.

For a reference standard to be authoritative, its properties must be traceable to recognized standards. Certified Reference Materials (CRMs) provide the highest level of accuracy and traceability.

Traceability: The certified value of a reference material is traceable to the International System of Units (SI). synzeal.com This is often achieved through a chain of comparisons to national standards maintained by institutions like the National Institute of Standards and Technology (NIST) or to pharmacopeial standards (e.g., USP, EP). synzeal.com

Certification: The process of certifying a reference material is performed by accredited bodies. Key international standards for reference material producers include:

ISO 17034: This standard specifies the general requirements for the competence of reference material producers. Accreditation to ISO 17034 ensures that the material has been produced according to sound scientific and quality principles. lgcstandards.com

ISO/IEC 17025: This standard outlines the general requirements for the competence of testing and calibration laboratories. The analytical data supporting the certification of a reference material must be generated by laboratories accredited to this standard.

The use of traceable, certified reference standards for this compound ensures the reliability, consistency, and accuracy of analytical data generated during the quality control of Carfilzomib, ultimately contributing to the safety and quality of the final pharmaceutical product.

Application in Process Impurity Monitoring during Carfilzomib Synthesis

The synthesis of Carfilzomib, a complex tetrapeptide epoxyketone, involves multiple steps where the potential for impurity formation is significant. googleapis.com Among the known impurities, this compound is of critical importance. This compound is a process-related impurity and a primary degradation product, formed by the hydrolysis of the sensitive epoxide ring in the Carfilzomib molecule. googleapis.comgoogle.com The presence and quantity of the diol impurity are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

The Carfilzomib diol impurity can be introduced at various stages of the manufacturing process. It may form during the synthesis of intermediates or during the purification of the final product. googleapis.comgoogle.com The epoxide ring is susceptible to opening under certain conditions, particularly in the presence of acidic or aqueous environments. googleapis.comresearchgate.net Therefore, monitoring for the diol impurity is not just a final quality control step but an integral part of in-process control.

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique employed to monitor and quantify the levels of Carfilzomib diol during synthesis. google.comveeprho.com Validated, stability-indicating HPLC methods are developed to separate Carfilzomib from its diastereomers and process-related impurities, including the diol. researchgate.net Regulatory guidelines often specify strict limits for such impurities. For instance, specifications may require that Carfilzomib contains less than 0.15% of the diol impurity as measured by HPLC. googleapis.com By implementing rigorous in-process monitoring, manufacturers can ensure that the level of the diol impurity in the final API is well below the accepted threshold, often achieving levels of less than 0.05%. googleapis.com

Table 1: Role of Carfilzomib Diol in Process Impurity Monitoring
Synthesis StageAnalytical MethodPurpose of MonitoringAcceptance Criteria/Observations
Intermediate StagesHPLCTo detect and quantify diol impurity carried over or formed during synthesis.Controlling diol at this stage avoids difficult removal later and prevents carry-over into the final API. googleapis.comgoogle.com
Final API PurificationHPLCTo ensure the final product meets purity specifications.Multiple purifications may be needed if diol levels are high, which can reduce yield. googleapis.com
Final Product ReleaseHPLC, LC-MSTo confirm the identity and quantify the level of the diol impurity against specifications.Limits for the diol impurity are typically set at low levels, e.g., no more than 0.4% to 0.5% for a single impurity, with a goal of <0.15%. googleapis.comgoogle.com

Stability Studies of Diol Compounds under Varied Conditions

Stability studies are essential to understand the degradation pathways of a drug substance and to identify its degradation products. For Carfilzomib, the formation of this compound is a key indicator of instability, as it is a primary product of hydrolytic degradation. researchgate.nethumanjournals.com The drug substance is known to be very sensitive to hydrolytic degradation in the presence of water due to its epoxy ketone moiety. google.comhumanjournals.com

Forced degradation studies are conducted under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines, to evaluate the stability of Carfilzomib. ijpsr.comijpsr.com These studies expose the drug to conditions more severe than accelerated storage, including acid and base hydrolysis, oxidation, heat, and photolysis. ijpsr.comresearchgate.net The results show that Carfilzomib is unstable in solution under acidic, alkaline, and oxidative stress conditions. ijpsr.comijpsr.com Significant degradation occurs under these conditions, with the diol being a prominent degradation product, especially under acidic hydrolysis. researchgate.netijpsr.com The drug is relatively more stable in its solid state. ijpsr.com

The rate of diol formation is highly dependent on pH and temperature. Studies have shown that Carfilzomib is prone to degradation at both high and low pH, while it exhibits greater stability at neutral and slightly acidic pH. researchgate.netnih.gov In aqueous formulations, the presence of citric acid, which maintains a pH in the range of 3.2 to 3.6, contributes to the stability of the formulation. humanjournals.com However, even in these acidic formulations, the diol impurity can form in significant amounts. humanjournals.com

Temperature is another critical factor. Reconstituted Carfilzomib solutions are significantly more stable when stored under refrigeration (2-8°C) compared to room temperature (25°C). sci-hub.boxnih.gov In one study, reconstituted solutions stored under refrigeration remained stable for at least 28 days. sci-hub.boxnih.gov In contrast, when stored at room temperature, the concentration of Carfilzomib fell below 90% of its initial value after 14 days, with a notable increase in degradation products, including the diol. sci-hub.boxnih.gov This highlights the importance of maintaining proper storage conditions to minimize the formation of the diol impurity. nih.gov

Table 2: Summary of Carfilzomib Stability and Diol Formation under Stress Conditions
Stress ConditionDetailsKey Findings on Diol Formation
Acid Hydrolysis0.1N HCl at 70°CMaximum degradation products are formed under acidic conditions. ijpsr.comijpsr.com The diol is a major product, formed via hydrolysis of the epoxide ring. researchgate.netsci-hub.box
Base Hydrolysis0.1N NaOH at 70°CCarfilzomib is prone to degradation at high pH. researchgate.netnih.gov Six degradation products were observed in one study. researchgate.net
Oxidative Stress3% to 30% H₂O₂ at room temperatureThe drug shows instability under oxidative conditions. ijpsr.comijpsr.com N-oxide formation is a noted degradation pathway. ijpsr.com
Thermal Stress (in solution)Storage at room temperature (25°C)The diol impurity explicitly increases over time. sci-hub.box Concentrations can fall below 90% of the initial value after 14 days. nih.gov
Thermal Stress (in solution)Storage under refrigeration (2-8°C)Solutions are stable for at least 28 days with minimal degradation. sci-hub.boxnih.gov
Aqueous FormulationpH range of 3.38-3.58In test formulations, the diol impurity was observed at levels between 0.42% and 0.62%. humanjournals.com

Future Research Directions and Unanswered Questions Regarding Carfilzomib 2s,4s Diol

Development of More Efficient and Stereoselective Synthetic Routes

The Carfilzomib (B1684676) (2S,4S)-diol is primarily obtained as a metabolic product. For research purposes, including the development of analytical standards and the exploration of potential biological activities, direct and efficient chemical synthesis is crucial. Currently, there is a lack of published, dedicated synthetic routes for the stereospecific production of the Carfilzomib (2S,4S)-diol. Future research in this area should focus on asymmetric synthesis strategies that can yield the diol with high purity and stereochemical control.

Potential avenues for exploration include:

Asymmetric Dihydroxylation: Methods such as the Sharpless asymmetric dihydroxylation could be adapted to a suitable alkene precursor of the Carfilzomib backbone. This approach is well-established for creating chiral diols with predictable stereochemistry.

Chiral Pool Synthesis: Utilizing starting materials that already possess the desired stereocenters could streamline the synthesis. This involves identifying suitable chiral building blocks that can be elaborated into the final diol structure.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Investigating enzymes that can perform stereoselective dihydroxylation on a Carfilzomib precursor could provide a novel and efficient synthetic route.

Developing these methods would not only provide the necessary material for further studies but also contribute to the broader field of complex peptide and metabolite synthesis. researchgate.netmdpi.com

Deeper Mechanistic Understanding of Diol Formation and Degradation Pathways

Carfilzomib is rapidly and extensively metabolized, primarily through two pathways: peptidase cleavage and epoxide hydrolysis, the latter of which forms the diol metabolite. nih.gov This conversion is considered a major clearance mechanism for the parent drug. doi.orgresearchgate.net While it is known that this hydrolysis occurs, a deeper mechanistic understanding remains a key area for future research.

Key unanswered questions include:

Enzymatic Catalysis: Which specific epoxide hydrolase isoforms are primarily responsible for the conversion of Carfilzomib to its diol form in different tissues? While microsomal epoxide hydrolase is implicated, the precise kinetics and contributions of various enzymes are not fully characterized.

Spontaneous vs. Catalyzed Hydrolysis: What is the relative contribution of spontaneous, non-enzymatic hydrolysis versus enzyme-catalyzed conversion under physiological conditions? Stability studies show that Carfilzomib is prone to degradation at both high and low pH, which can result in diol formation.

Stereochemical Fate: Does the in vivo hydrolysis process produce other diastereomers of the diol, such as the (2R,4S)-diol, and what factors influence the stereochemical outcome of the epoxide ring-opening?

A thorough investigation into these mechanisms would provide a more complete picture of Carfilzomib's metabolic fate and could inform the design of future analogs with modified pharmacokinetic properties.

Exploration of Potential Biological Activities of Diol Metabolites Beyond Proteasome Inhibition

The major metabolites of Carfilzomib, including the peptide fragments and the diol, are considered inactive as proteasome inhibitors because they lack the critical epoxyketone pharmacophore responsible for binding to the proteasome. nih.govfda.gov Consequently, they are often referred to as inactive metabolites. nih.govnih.gov

However, the term "inactive" is specific to proteasome inhibition. The diol metabolite is still a complex molecule with potential to interact with other biological targets. Future research should aim to look beyond proteasome inhibition and explore other potential biological activities or toxicities. Untargeted metabolomics studies on Carfilzomib have revealed significant alterations in various metabolic pathways, suggesting a complex biological impact. nih.govnih.gov

Areas for future investigation could include:

Off-Target Binding: Screening the Carfilzomib diol against a broad panel of receptors, enzymes, and ion channels to identify any potential off-target interactions.

Metabolomic Impact: Investigating whether the diol metabolite itself contributes to the changes in endogenous metabolite profiles observed after Carfilzomib administration.

Immunomodulatory Effects: Assessing whether the diol has any subtle immunomodulatory or signaling activities, independent of proteasome inhibition.

Advanced Analytical Techniques for Low-Level Diol Detection and Quantification

Robust analytical methods are essential for studying the pharmacokinetics and metabolism of Carfilzomib and its diol metabolite. Given the rapid clearance of the parent drug, sensitive techniques are required to accurately measure its metabolites in biological matrices like plasma and urine. nih.gov

Current methods predominantly use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. doi.org Future research in this area could focus on further enhancing these capabilities.

TechniqueApplicationKey Features
UHPLC-QTOF MS Identification of degradation productsProvides high-resolution mass data for accurate mass measurement and structural elucidation.
LC-MS/MS Quantification in biological matrices (plasma)Highly sensitive with low limits of quantification (e.g., 0.075 ng/mL for Carfilzomib); allows for monitoring of metabolite formation and clearance.
Preparative HPLC Isolation of degradation productsEnables purification of metabolites like the diol in sufficient quantities for structural confirmation (e.g., by NMR).

Future advancements could involve:

Higher Sensitivity Assays: Developing next-generation mass spectrometry methods to push the limits of detection even lower, which could be crucial for tissue-level quantification or studies involving microdosing.

Metabolite Profiling: Employing high-resolution mass spectrometry-based metabolomics to simultaneously quantify the diol and other related metabolites, providing a more comprehensive picture of the metabolic landscape following drug administration. nih.gov

Direct-Injection Techniques: Exploring methods that reduce sample preparation time, such as direct-injection mass spectrometry, for high-throughput screening applications.

Computational Design of Diol-Based Ligands with Modified Properties

While the Carfilzomib diol is biologically inactive as a proteasome inhibitor, its core structure could serve as a scaffold for the computational design of new molecules. This area of research is entirely forward-looking, as no such studies have been published to date. Computational modeling could be used to predict how modifications to the diol structure would alter its physical, chemical, and potential biological properties.

Future research directions could include:

Molecular Docking Simulations: Using the three-dimensional structure of the diol to perform docking studies against a wide range of biological targets. This could hypothetically identify new, albeit likely weak, protein interactions that could be optimized through further chemical modification.

Pharmacophore Modeling: Abstracting the key chemical features of the diol to search for other molecules with similar features but potentially different biological activities.

ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of hypothetical derivatives of the diol. This could guide the synthesis of new compounds with improved drug-like characteristics. srce.hr

Such in silico studies represent a creative and resource-efficient first step in exploring whether the Carfilzomib diol scaffold has any untapped potential as a starting point for new therapeutic agents, entirely separate from the world of proteasome inhibition.

Q & A

Q. What are the key pharmacodynamic mechanisms of carfilzomib’s selective inhibition of proteasome subunits?

Carfilzomib primarily targets the chymotrypsin-like (CT-L) activity of both constitutive proteasomes (β5 subunit) and immunoproteasomes (LMP7 subunit). Its irreversible binding disrupts proteasomal degradation, leading to accumulation of pro-apoptotic proteins like Noxa and activation of caspase 3/7 in hematologic tumor cells. Researchers should quantify subunit expression (e.g., via Western blot or flow cytometry) and correlate inhibition levels with cytotoxicity assays to validate selectivity .

Q. How should researchers design pharmacokinetic studies to assess carfilzomib metabolism and clearance?

Carfilzomib exhibits rapid clearance (<1-hour half-life) and extensive metabolization via peptidase cleavage and epoxide hydrolysis. Methodologically, use LC-MS/MS to measure plasma concentrations of intact drug and metabolites. Include time-point sampling during infusion (e.g., 10–30 minutes post-administration) and monitor urinary excretion of diol derivatives. Account for protein binding (97% in vitro) by using equilibrium dialysis in PK/PD modeling .

Q. What protocols are recommended for evaluating carfilzomib stability in preclinical studies?

Stability testing should follow ICH Q2(R1) guidelines. Use accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) to identify degradation products via HPLC-UV or LC-HRMS. Ensure storage conditions (e.g., lyophilized powder at -20°C) minimize hydrolysis of the epoxyketone pharmacophore. Document stability under reconstitution buffers (e.g., DMSO or ethanol) to prevent experimental variability .

Q. How can researchers mitigate cytotoxicity in non-tumor cells when testing carfilzomib in vitro?

Optimize dosing schedules to exploit tumor cells’ heightened proteasome dependency. Use peripheral blood mononuclear cells (PBMCs) as a normal-cell control and compare IC50 values. Selective inhibition of β5 and LMP7 subunits (vs. broader proteasome inhibition) reduces off-target toxicity. Validate via caspase-3/7 activity assays and proteasome activity profiling (e.g., fluorogenic substrates for CT-L, caspase-like, and trypsin-like activities) .

Q. What are the critical parameters for validating carfilzomib’s efficacy in xenograft models?

Use immunocompromised mice engrafted with human MM.1S or RPMI-8226 multiple myeloma cells. Administer carfilzomib intravenously (20–27 mg/m², twice weekly) and monitor tumor volume via caliper measurements. Pair with proteasome activity assays in blood/tissue lysates to confirm target engagement. Include dexamethasone as a combinatorial control to assess synergy .

Advanced Research Questions

Q. How should researchers address contradictions in carfilzomib’s clinical trial data between Phase II and III studies?

Discrepancies often arise from differences in patient stratification (e.g., prior bortezomib exposure) or dosing schedules. Conduct subgroup analyses using multivariate Cox regression to adjust for confounding variables. For example, in trials like MASTER, compare progression-free survival (PFS) in transplant-eligible vs. ineligible cohorts. Validate findings with real-world meta-analyses (e.g., MINORS scale-adjusted studies) to reconcile efficacy/safety outcomes .

Q. What methodologies are recommended for emulating target trials using real-world carfilzomib safety data?

Apply the Target Trial Emulation (TTE) framework to retrospective cohorts. Use nationwide claims data (e.g., South Korean health insurance databases) to define inclusion/exclusion criteria mirroring RCTs. Analyze adverse events (e.g., heart failure, thrombocytopenia) via time-to-event models with propensity score matching. Adjust for immortal time bias and competing risks using Fine-Gray subdistribution hazards .

Q. How can researchers optimize combination therapies involving carfilzomib while minimizing cardiotoxicity?

Preclinical models suggest synergistic effects with immunomodulatory agents (e.g., lenalidomide) but increased cardiovascular risk. Use echocardiography and troponin assays in animal models to monitor cardiac function. Clinically, stratify patients by baseline NT-proBNP levels and employ dose-escalation protocols (e.g., 20 → 27 → 56 mg/m²) with ECG monitoring. Mechanistically, investigate proteasome inhibition’s role in endothelial dysfunction via RNA-seq of myocardial tissue .

Q. What experimental designs are critical for resolving carfilzomib’s variable efficacy in solid tumors vs. hematologic malignancies?

Solid tumors often exhibit lower proteasome dependency. Use patient-derived organoids (PDOs) to test carfilzomib in co-cultures with stromal cells. Compare proteasome subunit expression (β5/LMP7) via immunohistochemistry and correlate with drug response. Incorporate hypoxia-mimicking conditions (e.g., CoCl₂ treatment) to model tumor microenvironment resistance .

Q. How can researchers leverage proteasome activity profiling to predict carfilzomib resistance?

Resistance mechanisms include β5 subunit mutations (e.g., G322A) and immunoproteasome upregulation. Use CRISPR-Cas9 to generate isogenic cell lines with mutant β5 and quantify IC50 shifts. Profile proteasome activity in primary patient samples using fluorogenic substrates (e.g., Suc-LLVY-AMC for CT-L activity). Pair with RNA-seq to identify compensatory pathways (e.g., autophagy or NRF2 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.